molecular formula C10H8BrNO2 B1410410 4-Bromo-2-cyano-5-methylphenylacetic acid CAS No. 1805249-03-9

4-Bromo-2-cyano-5-methylphenylacetic acid

Cat. No.: B1410410
CAS No.: 1805249-03-9
M. Wt: 254.08 g/mol
InChI Key: UDFLAQQPWWETNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-5-methylphenylacetic acid is an organic compound with the molecular formula C11H8BrNO2. It belongs to the family of phenylacetic acids and is characterized by a white to off-white powder appearance. This compound is sparingly soluble in water but dissolves readily in most organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-5-methylphenylacetic acid typically involves the bromination of 2-cyano-5-methylphenylacetic acid. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-5-methylphenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

4-Bromo-2-cyano-5-methylphenylacetic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-5-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-methylphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-2-cyano-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of the acetic acid moiety.

    4-Bromo-2-cyano-5-methylphenylpropanoic acid: Similar structure but with a propanoic acid group instead of the acetic acid moiety.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Properties

IUPAC Name

2-(4-bromo-2-cyano-5-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-2-7(4-10(13)14)8(5-12)3-9(6)11/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFLAQQPWWETNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 2
4-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 3
4-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 4
4-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 5
4-Bromo-2-cyano-5-methylphenylacetic acid
Reactant of Route 6
4-Bromo-2-cyano-5-methylphenylacetic acid

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